molecular formula C17H16FNO3 B5526114 4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B5526114
M. Wt: 301.31 g/mol
InChI Key: OTOIIPSZPLGMBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinone derivatives, including those similar to 4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, often involves multi-step reactions that may include cyclization, fluorination, and methoxylation processes. For instance, the solid phase synthesis of quinoxalin-2-ones, a related structural class, has been demonstrated, involving aromatic substitution, reduction, and intramolecular cyclization steps to form the core quinoxalinone structure (Lee, Murray, & Rivero, 1997).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including 4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, can be characterized using techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one, was determined, revealing insights into its molecular conformation and intermolecular hydrogen bonding (Wang et al., 2006).

Chemical Reactions and Properties

Quinolinone derivatives exhibit a range of chemical reactions, influenced by their functional groups and structural features. For instance, they can undergo fluorogenic reactions with carboxylic acids, forming fluorescent derivatives that are useful in analytical chemistry (Yamaguchi et al., 1985).

Physical Properties Analysis

The physical properties of quinolinone derivatives, such as solubility, melting point, and crystallinity, can be significantly affected by their molecular structure and substituents. For example, different polymorphs of a quinazolinone compound demonstrated polymorph-dependent solid-state fluorescence, indicating how molecular packing can influence physical properties (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinolinone derivatives are determined by their functional groups and overall structure. These compounds can exhibit a wide range of reactivities, such as acting as substrates for biocatalytic reactions, demonstrating the versatility of their chemical behavior (Petronijevic et al., 2017).

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on quinolinone derivatives, including structures similar to 4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, has demonstrated their potential in medicinal chemistry due to their anti-inflammatory properties. These compounds have been synthesized and evaluated for their efficacy in reducing inflammation, with certain derivatives showing optimal potency. The presence of a halogen atom, such as fluorine, is preferred for enhanced activity. This insight points to the importance of structural modifications in designing compounds with desired biological activities (Ozaki et al., 1985).

Antibacterial Applications

Another avenue of research has explored the antibacterial potential of quinolinone derivatives. Specific modifications, such as the inclusion of fluorine atoms and certain structural groups, have led to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes novel N-1 substituents in the quinolinone structure, enhancing their effectiveness against clinical isolates of bacteria, highlighting the quinolinone scaffold's utility in developing new antibacterial agents (Kuramoto et al., 2003).

Antimicrobial Properties

Quinolinone derivatives have also been investigated for their antimicrobial properties, with some novel fluorine-containing compounds showing significant in vitro activity. These findings underscore the potential of quinolinone-based compounds as a basis for developing new antimicrobial agents, offering a promising direction for future research in combating microbial resistance (Desai et al., 2013).

properties

IUPAC Name

4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOIIPSZPLGMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

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